3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in neuroprotection, inflammation, and oxidative stress. 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses in the brain.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and memory in these models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various neurological disorders. It has been shown to exhibit neuroprotective and anti-inflammatory effects, as well as improve cognitive function and memory. However, one of the limitations of 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is its limited bioavailability and solubility, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. One potential direction is the development of more efficient synthesis methods to improve its bioavailability and solubility. Another direction is the investigation of its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione and its potential interactions with other drugs.
Synthesis Methods
3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione can be synthesized through a multistep reaction process, which involves the condensation of 2-nitro-4,5-dimethoxybenzaldehyde with 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, 3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective and anti-inflammatory effects, as well as improve cognitive function and memory.
properties
Product Name |
3-(3-Chlorophenyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C18H13ClN2O6S |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClN2O6S/c1-26-14-6-10(13(21(24)25)9-15(14)27-2)7-16-17(22)20(18(23)28-16)12-5-3-4-11(19)8-12/h3-9H,1-2H3/b16-7- |
InChI Key |
CDFNCPUYNURQNP-APSNUPSMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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